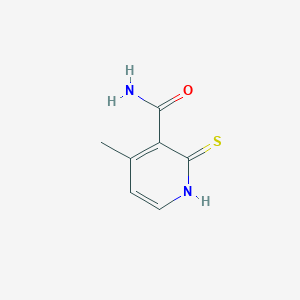
2-Mercapto-4-methylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Mercapto-4-methylnicotinamid ist eine chemische Verbindung mit der Summenformel C7H8N2OS und einem Molekulargewicht von 168,2 g/mol Es ist ein Derivat von Nicotinamid, das sich durch das Vorhandensein einer Mercaptogruppe (-SH) und einer Methylgruppe (-CH3) am Nicotinamidring auszeichnet.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Mercapto-4-methylnicotinamid beinhaltet typischerweise die Reaktion von 4-Methylnicotinsäure mit Thioharnstoff unter bestimmten Bedingungen. Die Reaktion wird in Gegenwart eines Dehydratisierungsmittels wie Phosphoroxychlorid (POCl3) durchgeführt, um die Bildung der Mercaptogruppe zu erleichtern. Das Reaktionsgemisch wird dann auf eine bestimmte Temperatur erhitzt, um die Synthese abzuschließen .
Industrielle Produktionsmethoden
Die industrielle Produktion von 2-Mercapto-4-methylnicotinamid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verbindung wird dann durch Verfahren wie Umkristallisation oder Chromatographie gereinigt, um alle Verunreinigungen zu entfernen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-4-methylnicotinamide typically involves the reaction of 4-methylnicotinic acid with thiourea under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the mercapto group. The reaction mixture is then heated to a specific temperature to complete the synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Reaktionstypen
2-Mercapto-4-methylnicotinamid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Mercaptogruppe kann oxidiert werden, um Disulfide oder Sulfonsäuren zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um entsprechende Amine oder Thiole zu bilden.
Substitution: Die Methylgruppe kann Substitutionsreaktionen mit verschiedenen Elektrophilen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H2O2) und Kaliumpermanganat (KMnO4).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.
Substitution: Elektrophile wie Alkylhalogenide oder Acylchloride werden üblicherweise in Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Oxidation: Disulfide oder Sulfonsäuren.
Reduktion: Amine oder Thiole.
Substitution: Verschiedene substituierte Derivate, abhängig von dem verwendeten Elektrophil.
Wissenschaftliche Forschungsanwendungen
2-Mercapto-4-methylnicotinamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht wegen seiner potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und antioxidativer Eigenschaften.
Medizin: Untersucht wegen seiner potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkungsmechanismus von 2-Mercapto-4-methylnicotinamid beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und -wegen. Die Mercaptogruppe ermöglicht es der Verbindung, kovalente Bindungen mit Thiolgruppen in Proteinen zu bilden, was ihre Funktion möglicherweise verändert. Diese Interaktion kann zu verschiedenen biologischen Wirkungen führen, darunter die Hemmung der Enzymaktivität und die Modulation von zellulären Signalwegen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Mercaptonicotinamid: Fehlt die Methylgruppe, die in 2-Mercapto-4-methylnicotinamid vorhanden ist.
4-Methylnicotinamid: Fehlt die Mercaptogruppe.
Nicotinamid: Fehlen sowohl die Mercapto- als auch die Methylgruppe.
Einzigartigkeit
2-Mercapto-4-methylnicotinamid ist durch das Vorhandensein sowohl der Mercapto- als auch der Methylgruppe einzigartig, was unterschiedliche chemische Eigenschaften und potenzielle biologische Aktivitäten verleiht. Diese Kombination von funktionellen Gruppen macht es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen .
Eigenschaften
Molekularformel |
C7H8N2OS |
|---|---|
Molekulargewicht |
168.22 g/mol |
IUPAC-Name |
4-methyl-2-sulfanylidene-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C7H8N2OS/c1-4-2-3-9-7(11)5(4)6(8)10/h2-3H,1H3,(H2,8,10)(H,9,11) |
InChI-Schlüssel |
LGVOEABGRMUMBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=S)NC=C1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


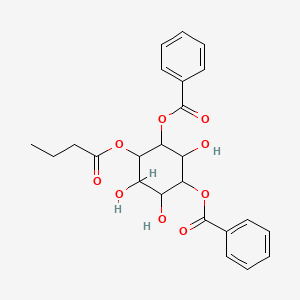
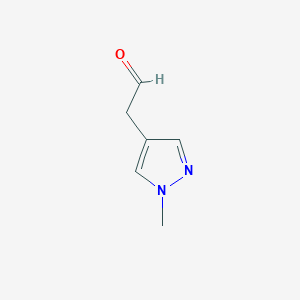
![O-3-AMino-3-deoxy-alpha-D-glucopyranosyl-(1-->6)-O-[6-deoxy-6-[[(phenylMethoxy)carbonyl]aMino]-alpha-D-glucopyranosyl-(1-->4)]-2-deoxy-D-streptaMine](/img/structure/B12288112.png)
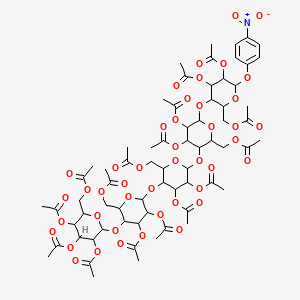
![7-[[2-Amino-2-(2-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12288137.png)
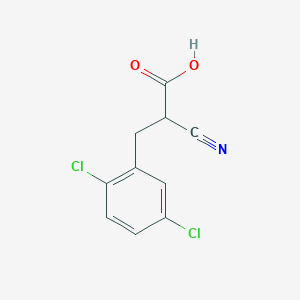
![(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester](/img/structure/B12288144.png)
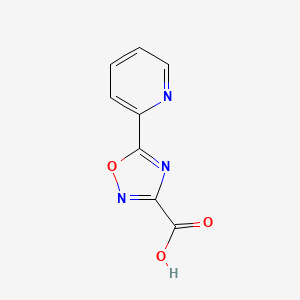

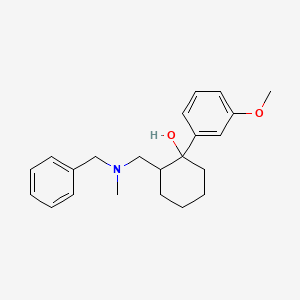
![Ethyl 4-[2-(dimethylamino)-3-methoxy-3-oxopropyl]-2-ethoxycarbonylsulfanylimidazole-1-carboxylate](/img/structure/B12288161.png)
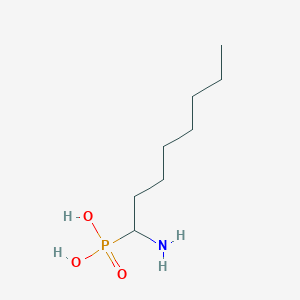
![2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B12288169.png)
![2-[N-(1-Carboxy-3-phenylpropyl)alanyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B12288172.png)
